molecular formula C10H10Cl2OS B13637450 1-((2,5-Dichlorophenyl)thio)butan-2-one

1-((2,5-Dichlorophenyl)thio)butan-2-one

Cat. No.: B13637450
M. Wt: 249.16 g/mol
InChI Key: WBLOZKYHRRFWDE-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)thio)butan-2-one is an organic compound characterized by the presence of a butanone backbone substituted with a 2,5-dichlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dichlorophenyl)thio)butan-2-one typically involves the reaction of 2,5-dichlorothiophenol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dichlorophenyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

1-((2,5-Dichlorophenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,5-Dichlorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Dichlorophenyl)thio)butan-2-one
  • 1-((2,6-Dichlorophenyl)thio)butan-2-one
  • 1-((3,5-Dichlorophenyl)thio)butan-2-one

Uniqueness

1-((2,5-Dichlorophenyl)thio)butan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-2-8(13)6-14-10-5-7(11)3-4-9(10)12/h3-5H,2,6H2,1H3

InChI Key

WBLOZKYHRRFWDE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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